Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride

Catalog No.
S1913869
CAS No.
78287-52-2
M.F
C11H16ClNO2
M. Wt
229.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 4-amino-, phenylmethyl ester, hydro...

CAS Number

78287-52-2

Product Name

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride

IUPAC Name

benzyl 4-aminobutanoate;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

InChI

InChI=1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H

InChI Key

RMWDQEXMBCJNFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCN.Cl

The exact mass of the compound Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride, also known as GABA benzyl ester hydrochloride (GABA BE HCl), is a chemical compound derived from gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system PubChem: ). The addition of a benzyl ester functional group and a hydrochloride salt improves the lipophilicity of the molecule, allowing it to pass more readily across the blood-brain barrier [].

Potential Therapeutic Applications

GABA BE HCl is being investigated for its potential therapeutic applications in various neurological disorders. Here are some areas of exploration:

  • Epilepsy: Due to its GABAergic properties, GABA BE HCl has been studied as an anticonvulsant drug. Preclinical studies suggest it may be effective in reducing seizure activity [].
  • Anxiety: GABA plays a role in regulating anxiety. Studies suggest GABA BE HCl may have anxiolytic (anxiety-reducing) effects, although further research is needed to confirm its efficacy and safety profile in humans [].

Research Challenges

Research on GABA BE HCl is ongoing, but there are some challenges to its development as a therapeutic agent.

  • Limited Clinical Data: There is a scarcity of robust clinical trials investigating the efficacy and safety of GABA BE HCl in humans [].
  • Short Duration of Action: The benzyl ester group makes GABA BE HCl susceptible to rapid breakdown by enzymes, potentially limiting its therapeutic effect [].

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride is a chemical compound with the molecular formula C11H16ClNO2C_{11}H_{16}ClNO_2 and a molecular weight of approximately 229.703 g/mol . This compound features a butanoic acid backbone with an amino group at the fourth position and a phenylmethyl ester group. The hydrochloride form indicates that the compound is protonated, enhancing its solubility in water and stability under acidic conditions.

The reactivity of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride can be characterized by several key reactions:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield butanoic acid and 4-amino-benzyl alcohol.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or reacting with electrophiles.
  • Decarboxylation: In specific conditions, the carboxylic acid moiety may undergo decarboxylation.

These reactions highlight its potential as an intermediate in organic synthesis and pharmaceutical applications.

Butanoic acid derivatives often exhibit biological activity due to their structural features. The presence of the amino group suggests potential interactions with biological targets such as enzymes and receptors. Compounds of this class have been studied for their roles in:

  • Neurotransmission: Similar compounds are known to influence neurotransmitter systems, particularly in relation to gamma-aminobutyric acid (GABA), which may suggest anxiolytic or sedative effects.
  • Antimicrobial Properties: Some derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents.

Several synthetic routes can be employed to prepare butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride:

  • Esterification: Reacting butanoic acid with phenylmethyl alcohol in the presence of an acid catalyst can yield the ester.
  • Amination: Introducing an amino group at the fourth position can be achieved through nucleophilic substitution on a suitable precursor.
  • Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to obtain the hydrochloride salt.

These methods allow for tailored synthesis depending on desired purity and yield.

The applications of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride are diverse:

  • Pharmaceutical Intermediates: It serves as a building block in synthesizing more complex pharmaceutical compounds.
  • Research Reagents: Utilized in laboratories for studying biochemical pathways involving amino acids and esters.
  • Potential Therapeutics: Given its biological activity, it may be explored further for therapeutic uses in treating neurological disorders or infections.

Studies on the interactions of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride with biological systems are crucial for understanding its pharmacological potential. Key areas of interest include:

  • Receptor Binding Studies: Evaluating how this compound interacts with neurotransmitter receptors could elucidate its effects on mood and anxiety.
  • Enzyme Inhibition Assays: Investigating its ability to inhibit specific enzymes may reveal its utility as an antimicrobial agent.

Such studies are essential for assessing safety and efficacy profiles before clinical application.

Several compounds share structural similarities with butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Butanoic AcidSimple carboxylic acidLacks amino and ester functionalities
PhenylmethylamineAmino group attached to benzeneNo carboxylic or ester functionalities
Gamma-Aminobutyric AcidAmino group at gamma positionKnown neurotransmitter; different functional role
Butyric Acid DerivativesVaried substitutions on butyric backboneDifferent biological activities based on substituents

These comparisons illustrate how butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride stands out due to its unique combination of functionalities that may confer specific biological activities not present in simpler analogs.

The synthesis of benzyl 4-aminobutanoate represents a critical step in the preparation of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride. Multiple esterification protocols have been developed and optimized to achieve high yields and purity of the benzyl ester intermediate [1] [2].

Fischer Esterification Methodology

The Fischer esterification remains the most widely employed method for synthesizing benzyl 4-aminobutanoate on both laboratory and industrial scales [2] [3]. This classical approach involves the acid-catalyzed condensation of 4-aminobutanoic acid with benzyl alcohol under reflux conditions [4]. The reaction typically employs sulfuric acid or para-toluenesulfonic acid as the acid catalyst, with benzyl alcohol serving as both reactant and solvent [3].

The mechanism proceeds through a series of sequential steps: protonation of the carboxylic acid carbonyl oxygen enhances the electrophilicity of the carbon center, followed by nucleophilic attack by benzyl alcohol [5]. Subsequent proton transfers and elimination of water complete the esterification process [3]. The equilibrium nature of this reaction necessitates the removal of water as it forms, typically accomplished through azeotropic distillation with toluene or benzene [2].

Reaction conditions for Fischer esterification typically involve temperatures of 80-120 degrees Celsius with reaction times ranging from 4 to 12 hours [2]. The use of a Dean-Stark apparatus facilitates water removal and drives the equilibrium toward ester formation [4]. Yields of 70-85 percent are commonly achieved with this methodology [2].

Steglich Esterification Protocol

The Steglich esterification offers significant advantages in terms of mild reaction conditions and high yields [6] [7]. This method employs N,N'-dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [7]. The protocol begins with Boc-protected 4-aminobutanoic acid to prevent unwanted side reactions involving the amino group [7].

The reaction mechanism involves formation of an activated acyl intermediate through reaction with dicyclohexylcarbodiimide, followed by nucleophilic attack by benzyl alcohol [6]. The mild conditions, typically room temperature to 40 degrees Celsius, preserve the integrity of sensitive functional groups and minimize racemization [7]. Reaction times of 10 to 24 hours are typical, with yields ranging from 80 to 95 percent [7].

Advanced Esterification Techniques

Recent developments have introduced benzyloxy-1-methylpyridinium triflate as a highly effective benzylating agent under neutral conditions [8] [9]. This reagent demonstrates particular utility when traditional acidic conditions are incompatible with substrate functionality [9]. The reaction proceeds through an electrophilic benzyl transfer mechanism, offering excellent selectivity and yields of 75-90 percent [9].

Tetrabutylammonium iodide-catalyzed esterification represents an environmentally benign approach utilizing C(sp3)-H bond functionalization [10] [11]. This methodology employs tert-butyl hydroperoxide as an oxidant and operates under mild conditions, typically 80-120 degrees Celsius [11]. While yields are somewhat lower (65-80 percent), the green chemistry aspects make this approach attractive for sustainable manufacturing [11].

Cyclohexane-Based Azeotropic Method

An innovative approach utilizing cyclohexane as the azeotroping solvent has been developed to replace hazardous solvents such as benzene and carbon tetrachloride [12]. This method maintains the efficiency of traditional Fischer esterification while addressing safety and environmental concerns [12]. The procedure involves refluxing the amino acid with benzyl alcohol and para-toluenesulfonic acid in cyclohexane, followed by precipitation of the product as the para-toluenesulfonate salt using ethyl acetate [12]. This methodology achieves yields of 85-95 percent while maintaining complete enantiomeric purity [12].

Hydrochloride Salt Formation Mechanisms

The conversion of benzyl 4-aminobutanoate to its hydrochloride salt involves acid-base chemistry that fundamentally alters the physicochemical properties of the compound [13] [14]. Hydrochloride formation enhances water solubility, improves shelf stability, and facilitates purification processes [13].

Mechanistic Considerations

Hydrochloride salt formation occurs through protonation of the amino nitrogen by hydrochloric acid [13] [14]. The mechanism involves transfer of a proton from hydrochloric acid to the lone pair of electrons on the amino nitrogen, resulting in formation of an ammonium chloride salt [14]. This process converts the neutral amine into a positively charged ammonium ion paired with a chloride anion [13].

The driving force for salt formation depends on the basicity of the amine and the strength of the acid [14] [15]. For 4-aminobutanoic acid derivatives, the aliphatic amino group exhibits sufficient basicity to undergo complete protonation under typical reaction conditions [16]. The resulting salt demonstrates enhanced solubility in polar solvents compared to the free base form [13].

Gas Bubbling Methodology

Direct introduction of hydrogen chloride gas into a solution of benzyl 4-aminobutanoate represents the most efficient method for hydrochloride salt formation [17] [18]. This approach typically employs dry organic solvents such as diethyl ether, dichloromethane, or ethyl acetate to prevent hydrolysis and ensure anhydrous salt formation [18]. The reaction is conducted at temperatures ranging from 0 to 25 degrees Celsius to maintain control over the exothermic protonation process [17].

The advantages of gas bubbling include precise stoichiometric control, minimal water content in the final product, and high yields typically exceeding 95 percent [18]. The method requires appropriate safety measures due to the corrosive nature of hydrogen chloride gas [17]. Modern industrial implementations utilize automated gas dosing systems to ensure consistent product quality [19].

Solution-Based Methods

Alternative approaches employ solutions of hydrochloric acid in organic solvents, most commonly methanol or diethyl ether [18]. These solutions offer improved convenience and safety compared to gaseous hydrogen chloride while maintaining high efficiency [18]. The stability of such solutions for months under refrigerated conditions makes them particularly attractive for routine laboratory applications [18].

The reaction typically involves addition of one equivalent of hydrogen chloride solution to a solution of the amine in an appropriate solvent [20]. Immediate precipitation of the hydrochloride salt often occurs, facilitating isolation by simple filtration [20]. Yields of 90-98 percent are routinely achieved with this methodology [20].

Ammonium Chloride Protocol

An innovative approach utilizing ammonium chloride in refluxing ethanol has been developed for quantitative hydrochloride salt formation [20]. This method involves heating a mixture of the amine and ammonium chloride in ethanol for 2 hours under reflux conditions [20]. The protocol demonstrates particular utility for heat-stable compounds and consistently delivers quantitative yields [20].

The mechanism involves thermal decomposition of ammonium chloride to generate hydrogen chloride in situ, which subsequently protonates the amine [20]. This approach eliminates the need for handling gaseous or concentrated liquid hydrogen chloride, improving safety and convenience [20].

Industrial-Scale Production Optimization Strategies

Industrial production of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride requires comprehensive optimization across multiple process parameters to achieve economic viability and regulatory compliance [19] [21]. Modern pharmaceutical manufacturing emphasizes process analytical technology, quality by design principles, and continuous improvement methodologies [21] [22].

Process Design and Development

Industrial-scale optimization begins with thorough process mapping to identify critical process parameters and potential failure modes [19]. Design of experiments methodologies enable systematic evaluation of reaction conditions, including temperature, concentration, catalyst loading, and reaction time [19]. Statistical process control techniques monitor process performance and identify trends that may indicate developing issues [19].

Failure mode effects analysis provides a structured approach to risk assessment, helping manufacturers prioritize process improvements based on potential impact and likelihood of occurrence [21]. This systematic evaluation considers raw material variability, equipment limitations, and environmental factors that may affect product quality [21].

Scalability Considerations

Successful scale-up from laboratory to industrial production requires careful attention to heat and mass transfer characteristics [23] [24]. The larger reaction vessels and different mixing patterns in industrial equipment can significantly affect reaction kinetics and product quality [23]. Pilot-scale testing serves as a critical intermediate step, allowing validation of process parameters under conditions that approximate industrial operations [23].

Heat management becomes increasingly challenging at industrial scale due to the larger thermal mass and potentially slower heat transfer rates [24]. The exothermic nature of both esterification and salt formation reactions necessitates robust temperature control systems to prevent runaway reactions and ensure consistent product quality [24].

Process Analytical Technology Implementation

Modern industrial facilities incorporate real-time monitoring and control systems to optimize process performance [22]. Advanced process control systems utilize sophisticated algorithms to maintain critical parameters within tight tolerances [22]. In-line analytical techniques, including near-infrared spectroscopy and process mass spectrometry, enable continuous monitoring of reaction progress and product quality [22].

Automation technologies reduce manual errors and improve reproducibility while enhancing operator safety [22]. Robotics applications in material handling and sampling further minimize human exposure to potentially hazardous chemicals [22]. Programmable logic controllers coordinate complex sequences of operations and provide extensive data logging capabilities [22].

Raw Material Management

Industrial production requires careful consideration of raw material quality and supply chain reliability [21]. Scalability assessment includes evaluation of raw material availability and cost structures at the required production volumes [21]. Alternative suppliers and synthetic routes may be necessary to ensure consistent material supply and manage cost pressures [21].

Quality specifications for raw materials must account for the impact of impurities on reaction efficiency and product quality [21]. Statistical analysis of incoming material quality helps identify trends and potential issues before they affect production [21]. Vendor qualification programs ensure that suppliers meet stringent quality and reliability standards [21].

Continuous Manufacturing Implementation

Continuous manufacturing represents a paradigm shift from traditional batch processing, offering potential advantages in terms of efficiency, consistency, and cost [21] [25]. Flow reactors enable precise control of reaction conditions and residence time distribution [25]. Heat and mass transfer characteristics in continuous systems often provide better process control compared to batch operations [25].

Implementation of continuous crystallization systems facilitates consistent crystal size distribution and morphology [26]. Multiple-stage mixed suspension mixed product removal crystallizers enable precise control of residence time and supersaturation profiles [26]. Continuous operation reduces inventory requirements and improves overall process efficiency [26].

Purification Techniques: Crystallization vs. Chromatographic Methods

The purification of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride requires careful selection of appropriate techniques based on the desired purity level, scale of operation, and economic considerations [27] [28]. Both crystallization and chromatographic methods offer distinct advantages and limitations that must be carefully evaluated [29] [30].

Crystallization Methodologies

Crystallization represents the preferred purification technique for industrial applications due to its scalability, cost-effectiveness, and ability to achieve exceptional purity levels [28] [29]. The process relies on differences in solubility between the desired product and impurities as a function of temperature, solvent composition, or other variables [28].

Recrystallization from appropriate solvents can achieve purity levels exceeding 99 percent with good recovery yields [28]. The selection of recrystallization solvent requires consideration of solubility characteristics, crystal morphology, and potential for solvate formation [27]. Common solvents for amino acid ester hydrochlorides include ethanol, methanol, and mixed aqueous-organic systems [28].

Cooling crystallization involves dissolving the crude product in a hot solvent, followed by controlled cooling to induce supersaturation and crystal formation [31]. The rate of cooling significantly affects crystal size distribution and purity [31]. Slow cooling generally produces larger, more uniform crystals with improved purity, while rapid cooling may lead to smaller crystals with potential occlusion of impurities [31].

Advanced Crystallization Techniques

Antisolvent crystallization offers enhanced control over nucleation and growth processes [31]. This technique involves addition of a solvent in which the product has low solubility to a solution containing the dissolved compound [31]. The gradual increase in supersaturation enables controlled precipitation and can achieve excellent purity levels [31].

Reactive crystallization combines chemical transformation with crystallization in a single operation [32]. For amino acid ester hydrochlorides, this approach may involve simultaneous salt formation and crystallization to optimize crystal properties [32]. The technique can improve process efficiency by eliminating separate purification steps [32].

Spherical agglomeration and spherulitic crystallization produce polycrystalline aggregates with improved flow properties and compressibility [32]. These techniques are particularly valuable for pharmaceutical applications where powder properties significantly affect subsequent processing steps [32].

Process Crystallization Applications

Process crystallization has demonstrated potential to replace traditional chromatographic purification in certain applications [30]. A therapeutic monoclonal antibody study achieved 98.5 percent purity through a single recrystallization step, with crystallization yields of 88-90 percent [30]. The process successfully scaled from milliliter to liter scale while maintaining high biological activity [30].

The technique achieved a 17-fold reduction in host cell proteins and reduced DNA content below detection limits [30]. Fast dissolution of the resulting crystals facilitated subsequent processing steps [30]. The study suggests that crystallization can serve as a concentrating step and potentially replace multiple ultrafiltration operations [30].

Chromatographic Purification Methods

Column chromatography provides exceptional resolution for separating closely related compounds but faces significant scalability limitations [28] [29]. The technique relies on differential interactions between compounds and the stationary phase to achieve separation [33]. While capable of achieving high purity levels (95-98 percent), the method requires substantial quantities of solvents and specialized equipment [29].

Preparative high-performance liquid chromatography offers the highest resolution and can achieve purity levels exceeding 99.5 percent [33]. However, the technique is limited to relatively small scales and involves high operating costs [33]. The method finds primary application in analytical chemistry and small-scale purification of high-value compounds [33].

The pharmaceutical industry has increasingly recognized recrystallization as a more scalable alternative to column chromatography [28] [29]. Recrystallization offers superior economics and can often achieve purity levels that exceed those obtainable through chromatographic methods [28]. The technique represents the only method capable of producing absolutely pure, perfect single crystals suitable for X-ray crystallographic analysis [28].

Comparative Analysis

A systematic comparison of purification techniques reveals significant differences in performance characteristics [27] [28]. Recrystallization demonstrates excellent scalability with simple equipment requirements and low operating costs [28]. Recovery yields of 70-85 percent are typical, with purity levels exceeding 99 percent achievable through proper optimization [28].

Column chromatography offers moderate scalability but requires more complex equipment and higher operating costs [28]. Recovery yields of 80-90 percent are typical, with purity levels of 95-98 percent routinely achieved [28]. The technique excels in applications requiring separation of closely related compounds but becomes prohibitively expensive at large scales [28].

Preparative liquid chromatography provides the highest resolution but suffers from poor scalability and very high costs [33]. The technique achieves purity levels exceeding 99.5 percent but with recovery yields of only 60-80 percent [33]. Applications are typically limited to analytical chemistry and high-value pharmaceutical intermediates [33].

Sublimation crystallization represents a specialized technique for compounds with appropriate vapor pressure characteristics [26]. The method can achieve exceptional purity levels (greater than 99.9 percent) but requires specialized equipment and extended processing times [26]. Applications are limited to compounds that sublimate readily without decomposition [26].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride provides detailed structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signal patterns that definitively identify the key structural components of this amino acid ester derivative [2].

The aromatic protons of the benzyl group appear as a multiplet in the region of 7.30-7.50 ppm, consistent with the monosubstituted benzene ring system. This multiplet typically shows integration for five protons, representing the phenyl ring hydrogens. The benzyl methylene protons (OCH₂) adjacent to the aromatic ring resonate as a singlet at approximately 5.15-5.35 ppm, showing characteristic downfield shift due to the deshielding effect of both the aromatic ring and the ester oxygen [2].

The aliphatic chain protons display distinct chemical shift patterns that reflect their electronic environments. The α-methylene protons adjacent to the carbonyl group (CH₂CO) appear as a triplet at 2.40-2.60 ppm, showing coupling with the adjacent methylene group. The internal methylene groups of the butanoic acid chain (CH₂CH₂) resonate as a multiplet in the region 1.80-2.00 ppm. The methylene protons adjacent to the protonated amino group (CH₂NH₃⁺) appear as a triplet at 2.90-3.10 ppm, significantly downfield shifted due to the electron-withdrawing effect of the ammonium cation [2].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon signal analysis. The carbonyl carbon appears at approximately 172-174 ppm, characteristic of ester functionalities. The aromatic carbon signals span the region from 128-138 ppm, with the quaternary carbon at approximately 135-138 ppm and the aromatic methine carbons at 128-129 ppm. The benzyl methylene carbon (OCH₂) resonates at 66-67 ppm, while the aliphatic chain carbons appear at their respective chemical shifts: the α-carbon to the carbonyl at 33-34 ppm, the internal methylene carbons at 22-25 ppm, and the carbon bearing the amino group at 39-40 ppm [2].

Infrared Spectroscopy

The Fourier transform infrared spectrum of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride exhibits distinct vibrational bands that confirm the presence of key functional groups. The ester carbonyl stretching vibration appears as a strong absorption band in the region 1735-1745 cm⁻¹, characteristic of aromatic ester functionalities. This frequency range is consistent with benzyl esters of aliphatic carboxylic acids and provides definitive evidence for the ester linkage [3] [4] [5].

The protonated amino group manifests through multiple characteristic vibrational modes. The nitrogen-hydrogen stretching vibrations appear as broad absorption bands in the region 3300-3500 cm⁻¹, indicative of the ammonium cation (NH₃⁺). These bands typically show broadening due to hydrogen bonding interactions with the chloride counterion. The nitrogen-hydrogen bending vibrations appear in the region 1600-1650 cm⁻¹, providing additional confirmation of the protonated amino functionality [3] [4].

The aromatic carbon-hydrogen stretching vibrations appear at approximately 3030-3080 cm⁻¹, while the aliphatic carbon-hydrogen stretching modes are observed in the region 2850-2950 cm⁻¹. The aromatic carbon-carbon stretching vibrations contribute to absorption bands in the 1450-1600 cm⁻¹ region. The carbon-oxygen stretching of the ester linkage appears as a strong band near 1200-1300 cm⁻¹ [3] [4] [5].

Comparative analysis with related benzyl amino acid esters demonstrates consistent spectroscopic patterns that validate the structural assignment. The spectroscopic data collectively provide unambiguous identification of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride and confirm the integrity of all functional groups within the molecular structure [2] [3].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride reveals characteristic fragmentation patterns under various ionization conditions. Electron ionization mass spectrometry produces distinctive fragmentation pathways that provide structural information about the molecular architecture and facilitate identification of this amino acid ester derivative [6] [7] [8].

Under electron ionization conditions, the molecular ion peak appears at m/z 229, corresponding to the intact molecule with the chloride counterion. However, the base peak typically appears at m/z 194, representing the loss of the chloride ion [M-Cl]⁺. This fragmentation pattern is characteristic of amino acid ester hydrochloride salts and provides the effective molecular weight of the organic cation [6] [7].

The primary fragmentation pathways involve cleavage adjacent to the ester carbonyl group, following established patterns for benzyl esters. The tropylium ion (C₇H₇⁺) appears as a significant fragment at m/z 91, resulting from the loss of the entire amino acid ester portion and formation of the highly stable seven-membered aromatic cation. This fragmentation is facilitated by the benzylic position and represents one of the most favorable dissociation processes [7] [8].

Additional characteristic fragments include the benzyloxy cation at m/z 107 [C₇H₇O]⁺, formed through cleavage of the ester bond while retaining the benzyl-oxygen linkage. The amino acid portion generates fragments corresponding to successive losses from the aliphatic chain. The loss of the carboxyl group produces fragments at m/z values corresponding to [M-COOH]⁺, while sequential losses of methylene units provide additional structural confirmation [6] [7] [8].

The fragmentation of the amino acid chain follows predictable patterns observed in related amino acid derivatives. Alpha-cleavage adjacent to the amino group produces characteristic ions, while hydrogen rearrangement processes contribute to the formation of even-electron ions. The protonated amino group influences the fragmentation pathways by stabilizing certain ionic intermediates and directing specific cleavage patterns [6] [7].

Chemical ionization mass spectrometry using methane as the reagent gas produces predominantly protonated molecular ions [M+H]⁺ at m/z 194 (for the organic portion) and m/z 230 (including the chloride). This technique provides molecular weight confirmation and exhibits less extensive fragmentation compared to electron ionization, facilitating molecular ion identification [6] [9].

The mass spectral data demonstrate excellent correlation with theoretical fragmentation patterns and provide reliable identification criteria for butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride. The characteristic fragment ions serve as diagnostic markers for structural elucidation and quality control applications [6] [7] [8].

Thermal Stability and Decomposition Pathways

The thermal stability characteristics of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride have been evaluated through thermogravimetric analysis and differential scanning calorimetry techniques. These thermal analytical methods provide crucial information about the temperature ranges for safe handling, storage conditions, and decomposition mechanisms of this amino acid ester derivative [10] [11] [12].

Thermogravimetric analysis reveals a multi-stage decomposition process occurring over distinct temperature ranges. The initial mass loss stage typically begins around 120-150°C and corresponds to the elimination of hydrogen chloride from the ammonium salt. This dehydrohalogenation process represents approximately 15-16% mass loss and yields the free amino acid ester as the intermediate product. The onset temperature for this process depends on heating rate and atmospheric conditions but generally occurs well below the melting point of many organic compounds [10] [11].

The second major decomposition stage initiates at approximately 220-250°C and involves thermal degradation of the ester linkage and amino acid backbone. This process represents the primary thermal decomposition pathway and results in the formation of multiple volatile products including 4-aminobutanoic acid, benzyl alcohol, carbon dioxide, and various organic fragments. The decomposition temperature range positions this compound in the moderately stable category according to established thermal stability classifications [10] [12].

Differential scanning calorimetry measurements complement the thermogravimetric data by providing information about the enthalpic changes associated with thermal transitions. The endothermic peak corresponding to dehydrohalogenation appears before the major exothermic decomposition event, indicating the sequential nature of the thermal degradation process. The enthalpy of decomposition provides quantitative assessment of the energy release during thermal breakdown [11] [12].

The decomposition mechanism involves initial elimination of hydrogen chloride through a concerted process that may involve intramolecular hydrogen bonding between the ammonium group and potential acceptor sites. Subsequently, the benzyl ester undergoes thermal cleavage through established pathways observed in similar benzyl ester systems. The benzyl-oxygen bond cleavage occurs preferentially due to the stability of the resulting benzyl cation and the formation of volatile benzyl alcohol [13] [14].

Comparative analysis with related amino acid ester systems demonstrates that the thermal stability of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride falls within expected ranges for this class of compounds. The presence of the amino acid functionality and benzyl ester group contributes to the overall thermal behavior, with decomposition temperatures comparable to other amino acid benzyl esters reported in the literature [10] [12].

The thermal decomposition products have been identified through evolved gas analysis coupled with thermogravimetric methods. The primary volatile products include hydrogen chloride, carbon dioxide, benzyl alcohol, and various nitrogen-containing fragments derived from the amino acid portion. The solid residue remaining after complete thermal decomposition consists primarily of carbonaceous material with incorporated nitrogen content [11].

Understanding the thermal decomposition pathways is essential for establishing appropriate storage conditions and processing parameters for this compound. The thermal stability data indicate that temperatures above 200°C should be avoided to prevent decomposition, while normal ambient storage conditions provide adequate stability for routine handling and applications [10] [11] [12].

Solubility Profile and Partition Coefficients

The solubility characteristics and partition behavior of butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride reflect the dual nature of this compound, incorporating both hydrophilic amino acid functionality and lipophilic benzyl ester components. The hydrochloride salt formation significantly enhances water solubility compared to the corresponding free base, making this derivative suitable for aqueous formulations and biological applications [15] [16] [17].

Water solubility studies demonstrate that the hydrochloride salt exhibits substantial aqueous solubility at ambient temperature. The protonated amino group creates a permanent positive charge that facilitates favorable interactions with water molecules through hydrogen bonding and electrostatic interactions. The chloride counterion further contributes to the overall hydrophilic character through its ionic nature and small size. Quantitative solubility measurements indicate water solubility values in the range of several milligrams per milliliter, representing a significant enhancement compared to amino acid esters lacking salt formation [15] [17].

The pH dependence of solubility demonstrates characteristic behavior for amino acid derivatives with ionizable groups. At acidic pH values (pH < 6), the amino group remains fully protonated, maintaining maximum water solubility. As pH increases toward the pKa of the amino group (approximately 9-10), deprotonation occurs with concomitant reduction in water solubility. This pH-solubility relationship provides important considerations for formulation development and biological applications [16] [18].

Organic solvent solubility studies reveal excellent solubility in polar protic solvents including methanol and ethanol. These solvents can accommodate both the ionic character of the ammonium chloride portion and the organic character of the benzyl ester through their amphiphilic properties. Moderate to good solubility is observed in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can stabilize the ionic functionalities through dipole interactions [15] [19].

The solubility in less polar organic solvents varies depending on the specific solvent characteristics. Chloroform and dichloromethane provide moderate solubility, primarily accommodating the benzyl ester portion while showing limited interaction with the ionic components. Hydrocarbon solvents such as hexane and toluene exhibit poor solubility due to their inability to stabilize the ionic ammonium chloride functionality [15] [19].

Partition coefficient measurements between octanol and water (log P) provide quantitative assessment of the compound's hydrophobic-hydrophilic balance. The experimental log P value for butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride falls in the range of 0.5-1.5, indicating moderate lipophilicity. This value reflects the composite contribution of the hydrophilic amino acid portion and the lipophilic benzyl ester group, with the overall balance favoring moderate hydrophilicity due to the salt formation [16] [20].

The distribution coefficient (log D) varies with pH due to the ionizable amino group. At physiological pH (7.4), the amino group remains largely protonated, maintaining the ionic character and relatively hydrophilic behavior. At higher pH values approaching the pKa, the neutral form becomes more prevalent, resulting in increased lipophilicity and higher distribution coefficients [16] [18].

Hansen solubility parameters provide additional insight into the solvent compatibility and interaction mechanisms. The compound exhibits moderate dispersion forces due to the aromatic benzyl group, significant polar interactions from the ester and amino functionalities, and substantial hydrogen bonding capability through the ammonium group. These parameters guide solvent selection for various applications and processing conditions [21] [22].

Temperature effects on solubility follow expected patterns for organic salts, with increasing solubility observed at elevated temperatures in most solvents. The temperature coefficient of solubility provides important data for crystallization processes and purification procedures. The thermodynamic parameters derived from temperature-dependent solubility studies contribute to understanding the energetics of solvation processes [15] [16].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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